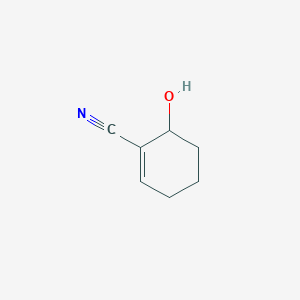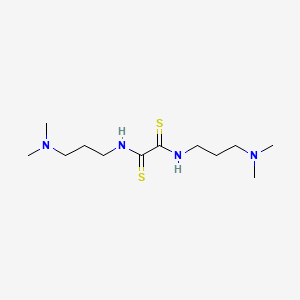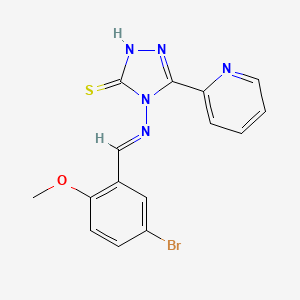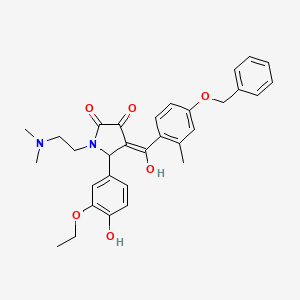
6-Hydroxy-1-cyclohexene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1-cyclohexene-1-carbonitrile is an organic compound with the molecular formula C7H9NO. It is a rare and unique chemical that has garnered interest in various fields of scientific research due to its distinctive structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-cyclohexene-1-carbonitrile typically involves the hydroxylation of cyclohexene-1-carbonitrile. This process can be achieved through various methods, including catalytic hydroxylation using transition metal catalysts or through photochemical reactions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-1-cyclohexene-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 6-oxo-1-cyclohexene-1-carbonitrile.
Reduction: Formation of 6-amino-1-cyclohexene-1-carbonitrile.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
6-Hydroxy-1-cyclohexene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-cyclohexene-1-carbonitrile involves its interaction with various molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific biochemical pathways .
Comparison with Similar Compounds
Cyclohexene-1-carbonitrile: Similar in structure but lacks the hydroxyl group.
6-Methyl-3-cyclohexene-1-carboxaldehyde: Contains a methyl group instead of a hydroxyl group.
1-Bromo-6-(2-methoxyethoxy)methoxy-1-cyclohexene: Contains a bromine and methoxyethoxy group.
Uniqueness: 6-Hydroxy-1-cyclohexene-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
6-hydroxycyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h3,7,9H,1-2,4H2 |
InChI Key |
JGQMBKRQLBWMKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine](/img/structure/B12003947.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methoxyphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12003968.png)

acetonitrile](/img/structure/B12003980.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)

![5-(4-methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004007.png)
![4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide](/img/structure/B12004023.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004034.png)

![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12004040.png)
